Specific reaction conditions, reagents, and protecting groups may vary depending on the desired derivative. [, , , , , ]
Molecular Structure Analysis
N-alkylation: The piperazine nitrogen can be alkylated with various electrophiles, introducing diverse substituents and influencing the molecule's physicochemical properties. [, , , , , , , , , ]
Acylation: The piperazine nitrogen can be acylated with various acyl chlorides or anhydrides, introducing different acyl groups and impacting the molecule's pharmacological profile. [, , , ]
Sulfonylation: The piperazine nitrogen can be sulfonylated with various sulfonyl chlorides, introducing different sulfonyl groups and influencing the molecule's physicochemical properties and biological activity. [, ]
Metal coordination: The pyridine and/or carboxamide groups can coordinate with metal ions, forming metal complexes with potential applications in catalysis or as therapeutic agents. []
Mechanism of Action
Enzyme inhibition: Derivatives often act as competitive inhibitors by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis. [, , , , , , ]
Receptor antagonism/agonism: Derivatives can act as antagonists by blocking the binding of endogenous ligands to their receptors or as agonists by mimicking the action of endogenous ligands. [, , , , , , , , , ]
Physical and Chemical Properties Analysis
Lipophilicity: The core scaffold exhibits moderate lipophilicity. Introducing hydrophobic substituents can increase lipophilicity, influencing membrane permeability and biodistribution. [, , ]
Hydrogen bonding: The carboxamide group acts as both a hydrogen bond donor and acceptor, while the piperazine nitrogen acts as a hydrogen bond acceptor. These interactions play a crucial role in binding affinity and selectivity towards biological targets. [, , , , , , , , , ]
Electronic properties: The pyridine ring and carboxamide group contribute to the molecule's electronic properties, influencing its reactivity and interactions with biological targets. [, , ]
Applications
Antimicrobial research: Studies have explored its potential as antibacterial and antifungal agents, particularly against resistant strains. [, , , ]
Antiviral research: Research has investigated its potential as inhibitors of viral replication, showing promise against influenza and hepatitis C. [, ]
Cancer research: Derivatives have been investigated as potential anticancer agents, targeting various cancer cell lines. [, , , , , ]
Neurological disorder research: Derivatives have been studied as potential therapeutic agents for neurological disorders like Parkinson's disease and Alzheimer's disease. [, ]
Pain management research: Derivatives have demonstrated potential in modulating pain pathways, acting as cannabinoid receptor antagonists. [, , , , , ]
Inflammation research: Derivatives have shown potential as anti-inflammatory agents, targeting specific receptors involved in inflammatory responses. []
Compound Description: This compound is a potent inhibitor of DNA gyrase, a bacterial enzyme essential for DNA replication. It was designed computationally and synthesized as part of a series of pyridine-3-carboxamide inhibitors targeting DNA gyrase and DNA topoisomerase IV for their antibacterial properties. Crystal structure analysis confirmed its predicted binding mode. []
Relevance: This compound shares the core structure of pyridine-3-carboxamide with 6-(Piperazin-1-yl)pyridine-3-carboxamide. The presence of a pyrazole ring and ethylcarbamoyl amino group at the 4 and 6 position of the pyridine ring, respectively, in this compound highlights potential modifications for enhancing the biological activity of 6-(Piperazin-1-yl)pyridine-3-carboxamide. []
Compound Description: BMS-354825 is a potent dual inhibitor of Src and Abl kinases, demonstrating significant antiproliferative activity against various hematological and solid tumor cell lines. Oral administration of BMS-354825 resulted in complete tumor regression in a K562 xenograft model of chronic myelogenous leukemia (CML), highlighting its potential as an anticancer agent. []
Relevance: While structurally distinct from 6-(Piperazin-1-yl)pyridine-3-carboxamide in its core scaffold, BMS-354825 incorporates a 4-(2-hydroxyethyl)piperazin-1-yl substituent, emphasizing the potential importance of substituted piperazine moieties for biological activity. The presence of this common substituent suggests that modifications to the piperazine ring in 6-(Piperazin-1-yl)pyridine-3-carboxamide could be explored for modulating its pharmacological properties. []
Relevance: Although BAK4-51 differs from 6-(Piperazin-1-yl)pyridine-3-carboxamide in its core structure, it incorporates a 4-(3-chloro-2-methoxyphenyl)piperazin-1-yl moiety. This highlights the significance of arylpiperazine substituents in designing ligands targeting specific receptors, suggesting potential modifications at the piperazine ring of 6-(Piperazin-1-yl)pyridine-3-carboxamide for modulating its binding affinity and selectivity profile. []
Compound Description: ER-319711 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism. It demonstrated significant antihyperglycemic activity in animal models, effectively reducing glucose excursion and increasing plasma insulin levels, highlighting its potential as an antidiabetic agent. []
Relevance: Although structurally distinct from 6-(Piperazin-1-yl)pyridine-3-carboxamide, ER-319711 incorporates a 6-methoxy-pyridin-3-yl moiety attached to a piperazine ring. This structural feature highlights the potential for incorporating similar substitutions at the piperazine ring of 6-(Piperazin-1-yl)pyridine-3-carboxamide to modulate its pharmacological properties and potentially explore its activity against DPP-IV or related targets. []
Compound Description: This series of compounds exhibits potent antagonistic activity against both serotonin 5-HT3 and dopamine D2 receptors. These compounds were derived from benzamide 5 and explored for potential use as broad antiemetic agents. []
Relevance: While this series utilizes a 1-ethyl-4-methylhexahydro-1,4-diazepine core instead of the piperazine found in 6-(Piperazin-1-yl)pyridine-3-carboxamide, they share the crucial pyridine-3-carboxamide moiety. This structural similarity suggests that exploring variations in the cyclic amine portion of 6-(Piperazin-1-yl)pyridine-3-carboxamide could influence its interaction with serotonin and dopamine receptors. []
Compound Description: This compound acts as a potent, reversible antagonist of the P2Y12 receptor, a target for antiplatelet therapies. SAR216471 demonstrates powerful antiplatelet and antithrombotic properties in vivo, making it a potential alternative to clopidogrel for preventing thrombosis. []
Relevance: Though structurally different from 6-(Piperazin-1-yl)pyridine-3-carboxamide in its core, SAR216471 incorporates a 4-methylpiperazin-1-yl substituent. This commonality highlights the significance of substituted piperazines for interacting with diverse targets. Modifications to the piperazine ring in 6-(Piperazin-1-yl)pyridine-3-carboxamide, inspired by SAR216471, might offer valuable insights into its structure-activity relationships and potential for targeting similar pathways. []
Compound Description: GNE-3500 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc), a key regulator of IL-17 production. It demonstrates favorable potency, selectivity, and pharmacokinetic properties, supporting its potential as a therapeutic agent for inflammatory diseases like psoriasis and rheumatoid arthritis. []
Relevance: While structurally distinct from 6-(Piperazin-1-yl)pyridine-3-carboxamide, GNE-3500 utilizes a piperazine ring as a key component in its structure, connected to various functional groups. This underscores the versatility of piperazine as a building block in medicinal chemistry. Exploring diverse substitutions on the piperazine ring of 6-(Piperazin-1-yl)pyridine-3-carboxamide, taking inspiration from GNE-3500, could lead to the discovery of novel compounds with distinct biological activities. []
Compound Description: This compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme central to guanosine nucleotide synthesis. BMS-566419 exhibits promising efficacy in a rat adjuvant arthritis model, suggesting potential as an immunosuppressive agent with reduced gastrointestinal toxicity compared to existing therapies like mycophenolate mofetil. []
Relevance: Although structurally distinct from 6-(Piperazin-1-yl)pyridine-3-carboxamide in its core structure, BMS-566419 incorporates a 6-(4-ethylpiperazin-1-yl)pyridine-3-yl moiety. This shared structural element highlights the potential importance of substitutions at the 6-position of the pyridine ring in 6-(Piperazin-1-yl)pyridine-3-carboxamide for biological activity. Exploring similar substitutions, particularly those incorporating a piperazine ring, could be valuable in understanding the structure-activity relationships and potential therapeutic applications of 6-(Piperazin-1-yl)pyridine-3-carboxamide. []
6-(Indol-2-yl)pyridine-3-sulfonamides
Compound Description: This class of compounds, particularly compound 4t (PTC725), demonstrates potent inhibition of hepatitis C virus (HCV) RNA replication by targeting the viral protein NS4B. PTC725 exhibits excellent potency against HCV 1b replicon and favorable pharmacokinetic properties, making it a promising candidate for HCV therapy. []
Relevance: While structurally distinct from 6-(Piperazin-1-yl)pyridine-3-carboxamide, the 6-(indol-2-yl)pyridine-3-sulfonamide class highlights the potential of substitutions at the 6-position of the pyridine ring for antiviral activity. This suggests that exploring modifications at this position in 6-(Piperazin-1-yl)pyridine-3-carboxamide, including the incorporation of heterocyclic moieties like indole, could lead to the discovery of novel compounds with antiviral properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.